Boc-D-3-Pal-OH
Description
Significance of Boc-3-(3-pyridyl)-D-alanine as a Non-Canonical Amino Acid Derivative in Advanced Research
Boc-3-(3-pyridyl)-D-alanine is classified as a non-canonical amino acid (ncAA) or unnatural amino acid (UAA), meaning it is not one of the 22 proteinogenic amino acids genetically encoded in living organisms. nih.govnih.gov The exploration of ncAAs has become a burgeoning field in biotechnology and medicinal chemistry because their incorporation into peptides or proteins can introduce novel functions and characteristics. nih.govacs.org These modified biomolecules often exhibit enhanced properties compared to their natural counterparts, such as increased resistance to proteolytic degradation, which improves their stability in biological systems. nih.govresearchgate.net
The significance of Boc-3-(3-pyridyl)-D-alanine lies in its utility as a building block that imparts specific, desirable traits to synthetic molecules. chemimpex.com Researchers leverage this compound in the development of new therapeutics, particularly in fields like oncology and neurology where targeted drug action is paramount. chemimpex.com Furthermore, the ability to genetically encode pyridyl-alanine derivatives using engineered tRNA synthetase systems allows for the site-specific insertion of this ncAA into proteins, creating variants with altered functions and spectral properties for detailed structure-function studies. nih.gov
| Property | Value | Source(s) |
| CAS Number | 98266-33-2 | chemimpex.com, scbt.com |
| Molecular Formula | C13H18N2O4 | chemimpex.com, scbt.com |
| Molecular Weight | 266.29 g/mol | scbt.com, sigmaaldrich.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 134 - 148 °C | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Synonyms | Boc-D-Ala(3'-pyridyl)-OH, Boc-β-(3'-pyridyl)-D-Ala-OH | chemimpex.com |
Overview of its Strategic Structural Contributions in Sophisticated Peptide and Small Molecule Design
The unique architecture of Boc-3-(3-pyridyl)-D-alanine offers several strategic advantages in the design of complex peptides and small molecules. chemimpex.comchemimpex.com These contributions stem from its three primary structural components: the Boc protecting group, the D-stereochemistry, and the 3-pyridyl side chain.
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine function. Its presence is crucial for controlled, stepwise peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.com It ensures that the amino group of the alanine (B10760859) derivative does not react out of turn during the coupling of amino acids to form a peptide chain. chemimpex.comchemimpex.com
D-Alanine Configuration : Natural proteins are composed almost exclusively of L-amino acids. The incorporation of a D-amino acid like D-alanine results in a peptidomimetic, a molecule that mimics a natural peptide but has altered properties. researchgate.net This stereochemical inversion makes the resulting peptide significantly more resistant to degradation by proteases, enzymes that typically recognize and cleave peptide bonds between L-amino acids. This enhanced stability is a highly sought-after characteristic in drug development. researchgate.net
3-Pyridyl Side Chain : The pyridine (B92270) ring is perhaps the most functionally significant component. chemimpex.com
Histidine Mimic : The pyridyl group can act as an isostere (a chemical substitute) for the imidazole (B134444) ring of histidine, allowing it to participate in similar biological interactions. nih.govacs.org
Enhanced Biophysical Properties : As a hydrophilic and aromatic moiety, 3-pyridylalanine can improve the aqueous solubility and stability of peptides. nih.gov For instance, its incorporation into glucagon (B607659) analogues enhanced their solubility and stability at neutral pH, making them more suitable for medicinal use. nih.gov
Specific Molecular Interactions : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring itself can engage in π-π stacking interactions, allowing for specific binding to biological targets like receptors and enzymes. chemimpex.com This property is exploited in designing drugs for neurological disorders and in developing potent enzyme inhibitors. nih.govchemimpex.com For example, a peptide containing 3-pyridyl-alanine was identified as one of the most potent inhibitors of caspase-3, an enzyme involved in apoptosis. nih.gov
| Structural Feature | Contribution to Molecular Design | Research Application Examples |
| Boc Group | Enables controlled, sequential addition in solid-phase peptide synthesis. | Standard procedure in synthesizing custom peptides. sigmaaldrich.com |
| D-Configuration | Confers resistance to enzymatic degradation by proteases. | Creation of stable peptidomimetics for drug development. researchgate.net |
| 3-Pyridyl Ring | Acts as a histidine mimic; improves solubility and stability; facilitates specific receptor/enzyme binding via H-bonds and π-π stacking. | Glucagon analogues nih.gov, HDL mimetics acs.org, Caspase inhibitors nih.gov, Ligands for Metal-Organic Frameworks. bakerlab.org |
Historical Context and Evolution of Pyridyl-Alanine Derivatives in Academic Investigation
The scientific journey of pyridyl-alanine derivatives is rooted in the broader history of pyridine chemistry and the development of amino acid synthesis. The first major synthesis of pyridine derivatives was reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org However, specific investigations into pyridyl-substituted alanines came much later.
Early work in the mid-20th century focused on creating these novel amino acids to study enzyme mechanisms. A 1957 dissertation by Robert L. Bixler detailed methods for preparing pyridine and pyridine 1-oxide substituted alanines to be used as substrates for the enzyme α-chymotrypsin and reported an improved synthesis of 4-pyridyl-alanine. caltech.edu
Over the following decades, synthetic methods evolved significantly. Initial techniques often relied on multi-step processes like malonic ester condensations. caltech.edu Subsequently, a variety of more refined methods were developed, including the enzymatic separation of racemic mixtures, organometallic coupling reactions, diastereoselective alkylation, and catalytic asymmetric hydrogenation, which allowed for the production of specific enantiomers (L or D forms). acs.org A notable advancement was the development of an enantioselective synthesis for (2-pyridyl)alanines via asymmetric hydrogenation, which was applied to the total synthesis of the antitumor antibiotic L-azatyrosine. acs.orgacs.orgnih.gov
More recently, research has shifted towards biocatalytic methods and genetic engineering. Phenylalanine ammonia (B1221849) lyase (PAL) has been used as a biocatalyst for the convenient, telescopic synthesis of L-pyridylalanine analogues from corresponding aldehydes with excellent enantiopurity. researchgate.net Furthermore, the evolution of polyspecific tRNA synthetase/tRNA pairs has enabled the genetic incorporation of 3-pyridyl-alanine and other derivatives directly into proteins in living cells, opening new frontiers for probing and manipulating protein function in vivo. nih.gov This progression from chemical curiosities and enzyme probes to integral components of drug design and protein engineering highlights the expanding importance of pyridyl-alanine derivatives in science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBCSWWZSSVXRQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370340 | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98266-33-2 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98266-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Applications in Peptide Chemistry and Peptidomimetics Utilizing Boc 3 3 Pyridyl D Alanine
Role of Boc-3-(3-pyridyl)-D-alanine as a Key Building Block in Complex Peptide Synthesis.chemimpex.comchemimpex.comnih.govresearchgate.netsigmaaldrich.comchemimpex.com
Boc-3-(3-pyridyl)-D-alanine serves as a fundamental building block in the intricate process of peptide synthesis. chemimpex.comsigmaaldrich.comchemimpex.com The tert-butyloxycarbonyl (Boc) protecting group is crucial for temporarily shielding the amino group, which allows for controlled, stepwise addition of amino acids to a growing peptide chain, a cornerstone of solid-phase peptide synthesis (SPPS). sigmaaldrich.coma2bchem.com This protection strategy prevents unwanted side reactions and ensures the precise sequence of the final peptide. a2bchem.coma2bchem.com The D-configuration of the alanine (B10760859) residue is of particular interest as it can confer specific conformational properties and increased resistance to enzymatic degradation compared to its natural L-counterpart. nih.govcam.ac.uk
Integration into Novel Linear and Cyclic Peptide Architectures.peptide.com
Cyclic peptides, known for their enhanced stability and constrained conformations, represent a significant area where Boc-3-(3-pyridyl)-D-alanine is applied. cam.ac.uknih.gov Cyclization often leads to peptides with improved metabolic stability and receptor-binding affinity. cam.ac.uk The pyridyl group of the alanine derivative can serve as a handle for cyclization strategies or can be positioned to interact with specific residues within the cyclic structure, further defining its three-dimensional shape. Research has shown that peptides containing a cysteine residue and a pyridylalanine derivative can undergo spontaneous cyclization in aqueous solutions, highlighting a straightforward method for creating constrained macrocycles. anu.edu.au
Conformational and Stability Modulation of Peptides through Pyridyl-Alanine Inclusion.peptide.comacs.org
The inclusion of pyridyl-alanine residues plays a crucial role in modulating the conformational landscape and stability of peptides. The introduction of a D-amino acid can significantly alter the peptide backbone's rotational angles (phi and psi), leading to distinct secondary structures such as β-turns or disrupting α-helical formations. cam.ac.ukacs.orguni-regensburg.de This conformational control is essential for designing peptides that can adopt a specific bioactive conformation required for receptor binding. nih.gov
Furthermore, the pyridyl group itself contributes to conformational stability. Its ability to engage in intramolecular hydrogen bonding and aromatic interactions can help to rigidify the peptide backbone, reducing the entropic penalty upon binding to a target. cam.ac.uk From a stability perspective, the incorporation of unnatural amino acids like 3-(3-pyridyl)-D-alanine is a well-established strategy to enhance resistance to proteolytic degradation. acs.orgresearchgate.net Native peptides are often rapidly broken down by proteases in the body, limiting their therapeutic potential. wjarr.com The presence of a D-amino acid in the peptide chain can hinder recognition by these enzymes, thereby prolonging the peptide's half-life and bioavailability. nih.govresearchgate.net
Design and Development of Peptidomimetics Featuring the 3-Pyridyl-D-alanine Moiety.nih.govacs.orgresearchgate.netresearchgate.netnih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability and oral bioavailability. wjarr.comnih.gov The 3-pyridyl-D-alanine moiety is a valuable component in the design of such molecules. By incorporating this unnatural amino acid, medicinal chemists can create structures that retain the key pharmacophoric elements of a parent peptide while overcoming its inherent limitations. wjarr.comcnr.it The pyridyl group can mimic the side chain of natural amino acids like histidine or phenylalanine while offering different electronic and solubility characteristics. nih.gov
Strategies for Enhancing Proteolytic Stability and Optimizing Pharmacokinetic Profiles.acs.orgresearchgate.net
A primary goal in peptidomimetic design is to overcome the rapid degradation of peptides by proteases. researchgate.netwjarr.com The incorporation of D-amino acids, such as 3-pyridyl-D-alanine, is a key strategy to achieve this. nih.govcam.ac.uk Proteases are highly specific enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptidomimetic significantly more resistant to enzymatic cleavage. nih.govresearchgate.net
Beyond stability, optimizing the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted—is crucial. The pyridyl group in 3-pyridyl-D-alanine can influence these properties. Its hydrophilic nature can enhance aqueous solubility, which is often a challenge for highly hydrophobic peptides. nih.govresearchgate.net Furthermore, modifications to the peptide backbone and the inclusion of unnatural amino acids can affect membrane permeability and interactions with efflux pumps, thereby improving oral bioavailability. nih.gov The ability to fine-tune these properties through the inclusion of moieties like 3-pyridyl-D-alanine is a powerful tool in drug development.
Elucidation of Structure-Activity Relationships in Pyridyl-Alanine Containing Peptidomimetic Design.sigmaaldrich.comacs.org
Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. cnr.it It involves systematically modifying a molecule's structure and observing the effect on its biological activity. In the context of pyridyl-alanine containing peptidomimetics, SAR studies help to delineate the precise role of the pyridyl group and the D-alanine stereochemistry. nih.gov
By synthesizing a series of analogs with variations in the position of the pyridyl nitrogen (e.g., 2-, 3-, or 4-pyridyl), researchers can probe the optimal geometry for receptor interaction. nih.govresearchgate.net Similarly, comparing the activity of peptidomimetics containing D-pyridyl-alanine versus L-pyridyl-alanine can reveal the importance of side-chain orientation for binding. nih.gov These studies provide critical insights into the molecular interactions governing a compound's efficacy and selectivity, guiding the design of more potent and specific therapeutic agents. cam.ac.uknih.gov For instance, studies on HER2-HER3 protein-protein interaction inhibitors showed that peptidomimetics with D-amino acids exhibited better activity than those with L-amino acids. nih.gov
Bioconjugation Methodologies Employing Boc-3-(3-pyridyl)-D-alanine for Bioactive Molecule Development.chemimpex.comchemimpex.com
Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to create a new entity with combined properties. researchgate.net Boc-3-(3-pyridyl)-D-alanine can be a valuable component in these methodologies. chemimpex.comchemimpex.comchemimpex.com The pyridyl group offers a site for specific chemical modification, allowing the peptide or peptidomimetic to be conjugated to other molecules such as imaging agents, cytotoxic drugs, or polymers like polyethylene (B3416737) glycol (PEG). a2bchem.comrsc.org
For example, the nitrogen atom of the pyridine (B92270) ring can be alkylated or used in metal coordination, providing a handle for attaching other functionalities. a2bchem.com This enables the development of targeted drug delivery systems, where a potent drug is attached to a peptide that selectively binds to cancer cells, thereby minimizing off-target toxicity. Similarly, conjugating a peptide to an imaging agent can create probes for diagnostic applications. The versatility of the pyridyl group, combined with the stability conferred by the D-alanine, makes Boc-3-(3-pyridyl)-D-alanine a useful building block for creating sophisticated bioactive conjugates. chemimpex.comchemimpex.com
Contributions of Boc 3 3 Pyridyl D Alanine to Medicinal Chemistry and Drug Discovery Research
Development of Novel Therapeutic Agents Utilizing Boc-3-(3-pyridyl)-D-alanine as a Core Structural Scaffold
The unique stereochemistry and the presence of the pyridine (B92270) ring make Boc-3-(3-pyridyl)-D-alanine an invaluable scaffold for synthesizing innovative therapeutic agents. chemimpex.com Its structure is frequently incorporated into peptide-based drugs to enhance stability and bioactivity. chemimpex.com
A prominent area of application is in the development of somatostatin (B550006) receptor (SSTR) antagonists for neuroendocrine tumors (NETs). nih.gov Somatostatin analogs are crucial for the diagnosis and treatment of these tumors, which often overexpress SSTRs. The unnatural D-amino acid structure contributes to the metabolic stability of the resulting peptides. For instance, 3-(3-pyridyl)-D-alanine has been incorporated into position 6 of luteinizing hormone-releasing hormone (LH-RH) antagonists, such as in the analog [Ac-D-Nal(2)¹,D-Phe(pCl)²,D-Pal(3)³,Arg⁵,D-Mel⁶,D-Ala¹⁰]LH-RH, which demonstrated high antagonistic activity and affinity for receptors on human breast and prostate cancer cells. pnas.org
Furthermore, derivatives of 3-(3-pyridyl)-D-alanine are used to synthesize morphiceptin (B1676752) analogs, which are investigated for their μ-receptor binding activities in the brain and in mammary adenocarcinoma models. chemicalbook.com This highlights the versatility of the scaffold in creating ligands for different receptor systems implicated in cancer and beyond. The stability and specific receptor interactions afforded by this building block make it a preferred choice for chemists aiming to develop next-generation targeted therapies. chemimpex.com
Table 1: Examples of Therapeutic Agents Incorporating a 3-Pyridyl-D-alanine Scaffold
| Therapeutic Agent/Analog | Target/Application | Key Findings |
|---|---|---|
| [Ac-D-Nal(2)¹,D-Phe(pCl)²,D-Pal(3)³,Arg⁵,D-Mel⁶,D-Ala¹⁰]LH-RH | LH-RH Receptor Antagonist for Cancer | Showed high antagonistic activity and high affinity for receptors on human breast and prostate cancer cells. pnas.org |
| Morphiceptin Analogs | μ-Opioid Receptors in Brain and Cancer | Synthesized to investigate μ-receptor binding activities in brain and mammary adenocarcinoma. chemicalbook.com |
| Radiolabeled Somatostatin Antagonists | Somatostatin Receptor Subtype 2 (SST₂) for Neuroendocrine Tumors | Used for imaging and treatment of neuroendocrine tumors; the pyridylalanine moiety influences affinity and biodistribution. nih.gov |
Design of Targeted Drug Delivery Systems Leveraging the Pyridine Moiety for Specific Interactions
The pyridine moiety of Boc-3-(3-pyridyl)-D-alanine is a key structural feature that medicinal chemists leverage for designing targeted drug delivery systems. chemimpex.com This nitrogen-containing heterocycle can participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking, which are fundamental for specific binding to biological targets. nih.gov These interactions enhance the ability of drug candidates to selectively recognize and bind to specific receptors or enzymes, which is a cornerstone of targeted therapy. chemimpex.com
The compound is utilized in bioconjugation techniques, where it facilitates the linking of therapeutic agents or imaging probes to biomolecules like antibodies or peptides. chemimpex.comnetascientific.com This approach is critical for creating systems that can deliver a cytotoxic drug or a diagnostic agent directly to the site of disease, such as a tumor, thereby minimizing off-target effects and improving the therapeutic index.
A novel application demonstrating the utility of the pyridine moiety is in the development of smart drug delivery systems. Researchers have inserted 3-pyridyl-alanine into a peptide sequence to create a hydrogel capable of controlled silver ion (Ag⁺) release. frontiersin.org The pyridine groups within the peptide nanostructure coordinate with the silver ions, encapsulating them. This system acts as an effective antimicrobial, demonstrating how the specific chemical properties of the pyridine ring can be harnessed for advanced, targeted delivery applications. frontiersin.org The enhanced solubility and stability that the pyridine ring confers upon molecules also contribute to its utility in drug formulation and delivery. nih.govchemimpex.com
Exploration and Application in Specialized Therapeutic Areas: Oncology and Neurology Research
Boc-3-(3-pyridyl)-D-alanine and its derivatives have found significant application in the demanding fields of oncology and neurology. chemimpex.com The structural characteristics of the compound make it particularly suitable for designing molecules that can interact with biological systems relevant to these diseases. chemimpex.comchemimpex.com
In oncology, the focus has been on developing targeted therapeutics that can distinguish cancer cells from healthy tissue. The use of 3-pyridyl-alanine in somatostatin antagonists is a prime example. nih.gov When these antagonists are chelated with radioisotopes (e.g., ¹⁷⁷Lu), they become potent agents for peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors. nih.gov Studies have shown that replacing natural amino acids with pyridylalanine isomers can modulate the affinity and pharmacokinetic properties of these radioligands. nih.gov Additionally, antiproliferative assays have been conducted on derivatives of 3-pyridyl-alanine against various cancer cell lines, including breast (MCF-7) and prostate (PC-3, DU145) cancer cells, with some compounds showing promising cytotoxicity and selectivity. researchgate.net
In neurology, the pyridine moiety is valuable for its role in designing compounds that can interact with the central nervous system (CNS). nih.gov Derivatives of 3-pyridyl-alanine are used to study neurotransmitter systems and explore potential treatments for neurodegenerative diseases. chemimpex.comchemimpex.com The compound serves as a building block for neuroprotective agents, leveraging the ability of the pyridine ring to interact with specific receptors in the brain. chemimpex.comchemimpex.com Its incorporation can also enhance a drug's metabolic stability and permeability, which are critical factors for CNS-active agents. nih.gov
Ligand Design and Receptor Binding Investigations with 3-Pyridyl-D-alanine Derivatives
The design of potent and selective ligands is a central goal in drug discovery, and 3-pyridyl-D-alanine derivatives are instrumental in this pursuit. The pyridine ring acts as a versatile aromatic element that can serve as a bioisostere for a phenyl ring, but with the added feature of a nitrogen atom that can act as a hydrogen bond acceptor, altering the molecule's electronic properties and binding capabilities. nih.gov
Beyond SSTRs, these derivatives have been explored as ligands for other G-protein coupled receptors (GPCRs). For example, a gastrin-releasing peptide receptor antagonist, which was found to be a potent agonist of human formyl-peptide receptors, incorporates a 3-(2-pyridinyl)-D-alanine moiety in its structure. nih.gov This highlights the broad applicability of pyridyl-D-alanine in designing ligands for diverse receptor families.
Table 2: SST₂ Receptor Binding Affinity of Radiolabeled Somatostatin Antagonists with Pyridylalanine (Pal) Isomers
| Compound | Amino Acid at Position 3 | Dissociation Constant (KD) (nM) |
|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA-LM3 | Tyrosine (Tyr) | 0.09 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[L2Pal³]-LM3 | L-2-Pyridylalanine | 0.18 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 3-Pyridylalanine | 0.15 ± 0.01 |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 4-Pyridylalanine | 0.11 ± 0.01 |
Data sourced from a study on regioisomeric substitution in somatostatin antagonists. nih.gov
The incorporation of Boc-3-(3-pyridyl)-D-alanine into small molecules can impart specific mechanisms of action, including enzyme inhibition and receptor modulation (antagonism or agonism). nih.govchemicalbook.com The pyridine ring is crucial, participating in key interactions within the binding sites of proteins.
Enzyme Inhibition: Derivatives of 3-pyridyl-alanine have been investigated as enzyme inhibitors. The mechanism often involves the molecule binding to the active site of an enzyme, preventing the natural substrate from binding and halting the catalytic reaction. du.ac.in For example, enantiomerically pure pyridylalanines, when incorporated into peptides, are studied as potential inhibitors of elastase from Pseudomonas aeruginosa, an enzyme implicated in infections related to cystic fibrosis. researchgate.net In another study, derivatives were evaluated for their ability to inhibit the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, which is overexpressed in certain hormone-dependent cancers. researchgate.net The pyridine ring's ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in an enzyme's active site is key to its inhibitory potential.
Receptor Antagonism/Agonism: In the context of receptors, 3-pyridyl-D-alanine is a component of molecules that can either block (antagonize) or activate (agonize) a receptor. Its use in somatostatin and LH-RH antagonists is well-documented, where the resulting peptide analog binds to the receptor but does not elicit the downstream signaling cascade, thereby blocking the action of the endogenous ligand. nih.govpnas.org Conversely, some derivatives have shown agonist activity. For instance, certain gastrin-releasing peptide receptor antagonists containing a pyridyl-D-alanine structure were unexpectedly found to be potent agonists of human formyl-peptide receptors, demonstrating the complex pharmacology that can arise from this scaffold. nih.gov The specific conformation and orientation of the pyridylalanine within the ligand determines whether it will function as an antagonist or an agonist at a given receptor.
Research on Bioavailability and Efficacy Enhancement Strategies for Drug Candidates
A major challenge in drug development, especially for peptide-based therapeutics, is achieving adequate bioavailability and in vivo efficacy. nih.gov Boc-3-(3-pyridyl)-D-alanine and its derivatives contribute to several strategies aimed at overcoming these hurdles. The use of unnatural D-amino acids is a classic strategy to enhance the metabolic stability of peptides. nih.gov By replacing a natural L-amino acid with its D-enantiomer, the resulting peptide becomes resistant to degradation by proteases, which are stereospecific for L-amino acids. This increases the drug's half-life in the body, allowing for a longer duration of action.
The pyridine moiety itself offers distinct advantages for enhancing the physicochemical properties of drug candidates. nih.gov Research on glucagon (B607659) analogs has shown that replacing hydrophobic amino acids like phenylalanine with the more hydrophilic 3-pyridyl-alanine can markedly improve the aqueous solubility and reduce the tendency for aggregation and fibrillation at physiological pH. researchgate.net This is a critical improvement, as poor solubility can severely hamper drug formulation and administration.
Computational and Theoretical Investigations of Boc 3 3 Pyridyl D Alanine and Its Analogues
Molecular Modeling and Docking Studies for Comprehensive Structure-Activity Relationship Elucidation
Molecular modeling and docking are powerful computational methods used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. nih.gov For derivatives containing the pyridyl-alanine scaffold, these techniques are crucial for understanding the structural basis of their biological activity and for guiding the synthesis of more effective analogues. The unique structure of Boc-3-(3-pyridyl)-D-alanine, featuring a pyridine (B92270) ring, is known to enhance its ability to interact with biological systems, making it a valuable component in the design of bioactive molecules. chemimpex.comchemimpex.com
A key application of these methods is the elucidation of Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For instance, molecular docking studies on a series of 3-phenyl-β-alanine-based 1,3,4-oxadiazole (B1194373) derivatives as inhibitors of carbonic anhydrase II (CA-II) revealed critical binding interactions. mdpi.com The studies showed that the carbamate (B1207046) moiety of the compounds was involved in binding with active site residues, while the oxadiazole ring and its substituted pyridinyl group were positioned at the entrance of the active site. mdpi.com This detailed understanding of the binding mode allows for a rational explanation of the observed inhibitory activities. mdpi.com
The following interactive table presents the in vitro inhibitory activity (IC₅₀) of selected 3-phenyl-β-alanine 1,3,4-oxadiazole analogues against the CA-II enzyme, demonstrating a clear structure-activity relationship.
| Compound | R Group | IC₅₀ (µM) |
| 4a | 2-pyridinyl | 12.1 ± 0.86 |
| 4b | 2-hydroxyphenyl | 19.1 ± 0.88 |
| 4c | 4-hydroxyphenyl | 13.8 ± 0.64 |
| 4d | 4-methoxyphenyl | 53.6 ± 2.11 |
| 4h | 3-nitrophenyl | 20.7 ± 1.13 |
| Acetazolamide | (Standard) | 25.4 ± 1.52 |
| Data sourced from a study on 3-phenyl-β-alanine based oxadiazole analogues as carbonic anhydrase II inhibitors. mdpi.com |
The data clearly indicates that substitutions on the terminal phenyl ring significantly influence inhibitory potency. For example, compound 4a , with a pyridinyl group, and compound 4c , with a 4-hydroxyphenyl group, showed potent inhibition, even greater than the standard drug acetazolamide. mdpi.com
In other research, molecular modeling investigations of CD73 inhibitors suggested that introducing a β-alanine moiety could significantly improve the binding affinity of the derivatives. unipd.it Subsequent synthesis and testing confirmed this computational prediction, with the β-alanine-containing derivatives showing a 5-fold increase in potency. unipd.it These examples underscore the predictive power of molecular docking in establishing a comprehensive SAR and guiding lead optimization. nih.govmdpi.comunipd.it
Quantum Chemical Calculations for Conformational Analysis and Intermolecular Interactions
Quantum chemical (QC) calculations offer a highly detailed view of the electronic structure, conformational preferences, and non-covalent interactions of molecules, complementing the insights from classical molecular mechanics. biorxiv.orgaip.org These methods, implemented in software packages like Gaussian and Jaguar, can accurately model the potential energy surface of a molecule, revealing its stable conformations and the energy barriers between them. rsc.orgresearchgate.net
A primary use of QC is in conformational analysis. For a flexible molecule like Boc-3-(3-pyridyl)-D-alanine, understanding its preferred three-dimensional shape is critical, as only specific conformers may be able to bind effectively to a biological target. biorxiv.org QC calculations can determine the relative energies of different conformers, helping to identify the most likely bioactive conformation. biorxiv.org
Furthermore, QC is instrumental in analyzing the intricate network of intermolecular interactions between a ligand and its receptor. biorxiv.org This includes quantifying the strength of hydrogen bonds, halogen bonds, and van der Waals forces, which collectively determine binding affinity. biorxiv.org Advanced QC-based techniques can analyze "in-pocket" interactions, removing unphysical strain from experimental structures and providing high-quality models to calculate binding energies with precision. biorxiv.org For example, studies have used interaction energy analysis to quantify the contribution of individual water molecules and amino acid residues to ligand binding. biorxiv.org In one such analysis, the interaction energies between a ligand and two sets of water molecules were calculated to be -22.0 and -6.7 kcal/mol, highlighting the significant role of solvent in the binding event. biorxiv.org
The power of QC calculations is particularly evident when used to rationalize SAR at a sub-atomic level. By replacing specific atoms in silico, researchers can predict the impact on binding. biorxiv.org The table below summarizes results from a study where substituting a sulfur atom in a ligand with a methylene (B1212753) group was investigated.
| Compound Feature | Original Ligand (with Sulfur) | Modified Ligand (with Methylene) |
| Total Ligand Tension Energy | 13.9 kcal/mol | 10.0 kcal/mol |
| Change in Tension | - | -3.9 kcal/mol |
| Binding Energy | Numerically identical to related compounds | Improved by 0.2 kcal/mol |
| Data adapted from a study on in-pocket quantum chemical analysis. biorxiv.org |
These calculations revealed that the original sulfur atom created significant tension in the ligand when bound, which could be relieved by replacing it with a methylene group. biorxiv.org However, this modification only slightly improved the binding energy, indicating that the electronic effects of the sulfur atom were also relevant for the interaction with the protein. biorxiv.org This level of detailed analysis allows for the fine-tuning of ligand structure to optimize both conformational fit and electronic complementarity to the target. biorxiv.org
In Silico Screening and Rational Drug Design Methodologies Incorporating Pyridyl-Alanine Structures
Rational drug design encompasses a range of computational strategies aimed at discovering and developing new drug candidates. nih.gov These methods are broadly categorized as either structure-based drug design (SBDD), which relies on the 3D structure of the target, or ligand-based drug design (LBDD), which uses knowledge of molecules known to interact with the target. nih.gov Structures incorporating pyridyl-alanine, such as Boc-3-(3-pyridyl)-D-alanine, are valuable scaffolds for these design methodologies. chemimpex.comchemimpex.com
In silico screening, also known as virtual screening, is a cornerstone of modern drug discovery. longdom.org It involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. longdom.org This approach is faster and more economical than traditional high-throughput screening. longdom.org For pyridyl-alanine containing structures, virtual screening can be used to explore how modifications to the pyridine ring or the alanine (B10760859) backbone affect binding to a specific target, such as an enzyme or receptor. mdpi.com For example, a virtual screening campaign using AutoDock Vina was employed to identify potential antisickling agents, which included pyridyl derivatives of other compounds. mdpi.com
A powerful strategy combines multiple computational techniques into a cohesive workflow. A systematic in silico study on a series of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) provides an excellent example. nih.gov The process involved:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): A statistical model was built to correlate the 3D properties of the molecules with their observed anti-HIV activity. nih.gov
Molecular Docking: The binding mode of the inhibitors within the NNRTI binding pocket of HIV-1 reverse transcriptase was determined, identifying key interacting residues like Lys101, Tyr181, and Tyr188. nih.gov
Virtual Screening: A pharmacophore model, based on the essential features for binding, was used along with docking to screen for new potential inhibitors. nih.gov
Rational Design: Guided by the QSAR and docking results, new compounds were designed with modifications intended to improve binding affinity and other properties. nih.gov
The robustness of the 3D-QSAR model is critical for its predictive power, as indicated by its statistical parameters.
| Model | q² (Internal Validation) | R² (Model Correlation) | r²_pred (External Validation) |
| CoMSIA | 0.647 | 0.970 | 0.751 |
| Statistical parameters for the optimal Comparative Molecular Similarity Indices Analysis (CoMSIA) model for a series of DHPY HIV-1 inhibitors. nih.gov |
This integrated approach successfully led to the design of new, potent lead compounds. nih.gov Such methodologies, which leverage the unique structural and electronic properties of scaffolds like pyridyl-alanine, are instrumental in accelerating the discovery of novel therapeutics. vietnamjournal.runih.gov
Advanced Spectroscopic and Analytical Research Techniques for Characterization of Boc 3 3 Pyridyl D Alanine and Its Derivatives
Application of High-Resolution Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance and Mass Spectrometry)
The precise structural determination of Boc-3-(3-pyridyl)-D-alanine and its derivatives is fundamental for their application in fields like peptide synthesis. High-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms. In the case of Boc-protected amino acids, 1H NMR spectra are used to identify the protons of the tert-butoxycarbonyl (Boc) group, which typically appear as a distinct singlet signal around 1.4 ppm. The chemical shifts and coupling constants of the α- and β-protons of the alanine (B10760859) backbone confirm the D-configuration. For instance, in related Boc-protected alanine derivatives, the α-proton adjacent to the carboxylic acid resonates at approximately 4.2 ppm. Furthermore, 13C NMR spectroscopy is employed to identify the carbon atoms of the Boc group, the alanine backbone, and the pyridyl ring. rsc.org Advanced solid-state NMR techniques, such as high-resolution magic angle spinning (MAS), can provide insights into the structure and dynamics of these molecules in the solid state. researchgate.net
Mass Spectrometry (MS) is crucial for confirming the molecular weight of Boc-3-(3-pyridyl)-D-alanine and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula. rsc.org Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. acs.org The molecular weight of Boc-3-(3-pyridyl)-D-alanine is approximately 266.29 g/mol . sigmaaldrich.comchemicalbook.comchemimpex.comchemsrc.com
The combined application of NMR and MS allows for a comprehensive structural characterization, ensuring the identity and purity of Boc-3-(3-pyridyl)-D-alanine for its use in further research and synthesis.
Table 1: Spectroscopic Data for Boc-Protected Alanine Derivatives
| Technique | Analyte | Key Observations | Reference |
| 1H NMR | N-Boc-3-(Boc-amino)-D-alanine | tert-butyl protons (Boc): ~1.4 ppm (singlet); α-proton: ~4.2 ppm (multiplet) | |
| 13C NMR | Boc-Ala-OH derivative | Provides data on carbon framework, including Boc group, alanine, and other substituents. | rsc.org |
| HRMS (ESI+) | Boc-Ala-OH derivative | Confirms molecular formula through accurate mass measurement. | rsc.org |
| Solid-State NMR (MAS) | L-alanine | Provides high-resolution spectra for structural analysis in the solid state. | researchgate.net |
| Mass Spectrometry | Boc-3-(2-quinolyl)-DL-alanine | Confirms molecular weight and formula (C17H20N2O4). |
Advanced Chromatographic Methods for Enantiomeric Purity Assessment in Research Contexts
The enantiomeric purity of Boc-3-(3-pyridyl)-D-alanine is a critical parameter, particularly in peptide synthesis, as the presence of the incorrect enantiomer can lead to undesirable products. sci-hub.se Advanced chromatographic techniques are the primary methods for assessing this purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric purity of amino acid derivatives. sci-hub.se To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) or a chiral derivatizing agent is required.
Chiral Stationary Phases (CSPs): These are HPLC columns that contain a chiral selector immobilized on the support material. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. For Boc-protected amino acids, various CSPs are available. uni-muenchen.de
Pre-column Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. researchgate.net A common method involves derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys). researchgate.net
The purity of Boc-3-(3-pyridyl)-D-alanine is often reported to be ≥99% as determined by HPLC. chemimpex.comchemimpex.com The enantiomeric excess of related Boc-protected D-alanine derivatives has been shown to be greater than 98% when analyzed by chiral HPLC.
Gas Chromatography (GC) can also be employed for chiral separations, often using chiral capillary columns. Similar to HPLC, GC can separate enantiomers directly on a chiral stationary phase or after derivatization to form diastereomers. uni-muenchen.de
Table 2: Chromatographic Parameters for Enantiomeric Purity Assessment
| Technique | Method | Stationary Phase/Reagent | Key Findings | Reference |
| Chiral HPLC | Direct Separation | Chiral Stationary Phase (e.g., Chiralpak® IA) | Effective for assessing enantiomeric purity of Boc-amino acids. | |
| HPLC | Pre-column Derivatization | o-phthalaldehyde (OPA) + N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) | Forms fluorescent diastereomers separable on a C18 column. | researchgate.net |
| HPLC | Purity Assessment | Not specified | Purity of Boc-3-(3'-pyridyl)-D-alanine reported as ≥ 99%. | chemimpex.com |
| Chiral HPLC | Enantiomeric Excess | Not specified | Enantiomeric excess of N-Boc-3-(Boc-amino)-D-alanine >98%. | |
| Chiral GC | Direct Separation | Chiral Stationary Phase | D-amino acids typically elute before L-amino acids. | uni-muenchen.de |
X-ray Crystallography and Solid-State Analysis in Investigating Molecular Structure
While NMR and MS provide information about the connectivity and mass of a molecule, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and conformational details of the molecule.
For derivatives of Boc-3-(3-pyridyl)-alanine, X-ray crystallography has been used to study their packing structures in the crystalline state. acs.org Research on tetrapeptide fragments containing β-(3-pyridyl)-l-alanine has revealed how these molecules fold and assemble, forming specific packing structures like interdigitation and hydrophobic contact. acs.org
These studies are crucial for understanding the intermolecular interactions that govern the solid-state structure, such as hydrogen bonding. In related Boc-protected alanine derivatives, X-ray diffraction has shown the formation of hydrogen-bonded ribbons through interactions between the carboxylic acid and the Boc carbonyl groups. The steric bulk of the Boc group can also influence the molecular conformation, for example, by imposing torsional constraints.
The data obtained from X-ray crystallography, including unit cell dimensions and space group, provides a detailed picture of the molecular architecture.
Table 3: Crystallographic and Solid-State Analysis Data
| Technique | Compound/Derivative | Key Findings | Reference |
| X-ray Crystallography | Tetrapeptide with β-(3-pyridyl)-l-alanine | Revealed interdigitation and hydrophobic contact packing structures. | acs.org |
| X-ray Diffraction | Boc-protected alanine derivatives | Showed head-to-tail hydrogen-bonded ribbons via N–H⋯O interactions. | |
| X-ray Diffraction | Zn-MOF with L-phenylalanine | Used to analyze single-crystal structures. | rsc.org |
Chemical Transformations and Reactivity Studies of Boc 3 3 Pyridyl D Alanine in Complex Synthesis
Site-Specific Derivatization and Functionalization of the Pyridine (B92270) Ring for Enhanced Properties
The pyridine ring of Boc-3-(3-pyridyl)-D-alanine presents a key site for structural modification to modulate the properties of the parent molecule. The nitrogen atom and the carbon atoms of the aromatic ring are susceptible to various chemical transformations, enabling the introduction of a wide array of functional groups. These modifications can influence the compound's biological activity, pharmacokinetic profile, and binding affinity to target macromolecules.
One common strategy for functionalizing pyridine rings is through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki and Stille couplings, can be employed to introduce aryl or alkyl groups at specific positions on the pyridine ring. These reactions typically require the pre-functionalization of the pyridine ring with a halide or a boronic acid/ester.
Another approach involves the direct C-H functionalization of the pyridine ring, which circumvents the need for pre-functionalization. acs.org This method often utilizes transition metal catalysts, such as rhodium or iridium, to activate C-H bonds and facilitate the introduction of new substituents. acs.org For example, iridium-catalyzed borylation can introduce a boronic ester group onto the pyridine ring, which can then be further elaborated through subsequent cross-coupling reactions. acs.orgresearchgate.net
The nitrogen atom of the pyridine ring can also be targeted for functionalization. Quaternization of the pyridine nitrogen with alkyl halides can introduce a positive charge, which may enhance water solubility or promote specific interactions with biological targets. Furthermore, oxidation of the pyridine nitrogen to form an N-oxide can alter the electronic properties of the ring and provide a handle for further transformations.
Research has also explored the modification of amino acid side chains to enhance properties. For instance, the iron-catalyzed oxidation of N-protected proline derivatives has been shown to yield hydroxylated products, which can then be further functionalized. nih.gov While not directly involving the pyridine ring of Boc-3-(3-pyridyl)-D-alanine, these methodologies for side-chain modification highlight the potential for developing novel strategies to functionalize the pyridyl group.
The ability to selectively modify the pyridine ring of Boc-3-(3-pyridyl)-D-alanine is crucial for the rational design of complex molecules with tailored properties. The choice of derivatization strategy depends on the desired functional group, the desired position of substitution, and the compatibility with other functional groups present in the molecule.
Table 1: Selected Research Findings on Pyridine Ring Functionalization
| Catalyst/Reagent | Reaction Type | Functional Group Introduced | Reference |
| Palladium(0) | Suzuki Coupling | Aryl/Alkyl | acs.org |
| Iridium(III) | C-H Borylation | Boronic Ester | acs.orgresearchgate.net |
| Alkyl Halide | Quaternization | Alkyl | General Knowledge |
| m-CPBA | N-Oxidation | N-Oxide | General Knowledge |
| Iron Catalyst | C-H Hydroxylation | Hydroxyl | nih.gov |
Controlled Cleavage and Deprotection Strategies for Boc-Protected Amines in Multistep Organic Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The controlled deprotection of the Boc group in Boc-3-(3-pyridyl)-D-alanine is a critical step in multistep syntheses, enabling the subsequent participation of the free amine in further chemical transformations, such as peptide bond formation.
The most common method for Boc deprotection involves treatment with strong acids. masterorganicchemistry.comfishersci.co.uk Trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is highly effective for this purpose. masterorganicchemistry.comfishersci.co.uk Hydrochloric acid (HCl) in various forms, such as a solution in dioxane or as gaseous HCl, is also frequently employed. fishersci.co.uk The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate (B1207046) oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to liberate the free amine.
While acidic conditions are standard, alternative methods for Boc deprotection have been developed to accommodate substrates that are sensitive to strong acids. nih.gov For instance, thermal deprotection in the absence of an acid catalyst has been demonstrated, particularly in continuous flow systems. nih.gov This method offers a milder alternative for certain applications. Additionally, Lewis acids, such as zinc bromide, have been shown to facilitate Boc cleavage. fishersci.co.uk
Table 2: Common Reagents and Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | masterorganicchemistry.comfishersci.co.uk |
| Hydrochloric Acid (HCl) | Dioxane/Water | Room Temperature | fishersci.co.uk |
| Heat | Methanol/Trifluoroethanol | High Temperature | nih.gov |
| Zinc Bromide | Dichloromethane (DCM) | Room Temperature | fishersci.co.uk |
Amidation and Other Advanced Coupling Reactions in Complex Molecule Construction
The carboxylic acid functionality of Boc-3-(3-pyridyl)-D-alanine is a versatile handle for the construction of more complex molecules, primarily through the formation of amide bonds. Amide bond formation is a cornerstone of peptide synthesis and is widely employed in the synthesis of pharmaceuticals and other bioactive compounds. mdpi.comresearchgate.net
The direct coupling of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process and requires the use of a coupling reagent to activate the carboxylic acid. researchgate.net A vast array of coupling reagents has been developed, each with its own advantages and limitations. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. uniurb.it
Phosphonium and uronium/guanidinium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are another class of highly effective coupling reagents. researchgate.net These reagents are often preferred for challenging couplings, such as those involving sterically hindered amino acids or for minimizing racemization of chiral centers.
In addition to traditional coupling reagents, boron-based reagents have emerged as effective promoters of amidation reactions. acs.org For example, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to facilitate the direct amidation of N-protected amino acids with high efficiency and low racemization. acs.org
The choice of coupling reagent and reaction conditions is critical for achieving high yields and preserving the stereochemical integrity of the chiral center in Boc-3-(3-pyridyl)-D-alanine. Factors to consider include the nature of the amine coupling partner, the potential for side reactions, and the scale of the reaction.
Beyond amidation, the carboxylic acid of Boc-3-(3-pyridyl)-D-alanine can participate in other transformations. For example, it can be reduced to the corresponding primary alcohol or converted to an ester. These transformations further expand the synthetic utility of this versatile building block.
Table 3: Selected Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Additive (if applicable) | Reference |
| Carbodiimides | EDC | HOBt/HOAt | uniurb.it |
| Phosphonium Salts | PyBOP | - | researchgate.net |
| Uronium/Guanidinium Salts | HATU | - | researchgate.net |
| Boron-based Reagents | B(OCH₂CF₃)₃ | - | acs.org |
Future Perspectives and Emerging Research Avenues for Boc 3 3 Pyridyl D Alanine
Integration into Novel Biomaterials and Nanotechnology Applications
The incorporation of Boc-3-(3-pyridyl)-D-alanine into novel biomaterials and nanotechnology platforms presents a promising area of research. The distinct properties of this unnatural amino acid can be harnessed to create materials with enhanced functionality and responsiveness.
One of the key areas of exploration lies in the development of peptide-based hydrogels. These water-swollen polymer networks are highly valued in biomedical applications for their biocompatibility and tunable properties. The self-assembly of peptides is a fundamental process in the formation of these hydrogels, and the inclusion of unnatural amino acids like Boc-3-(3-pyridyl)-D-alanine can significantly influence this process. The pyridine (B92270) moiety can engage in hydrogen bonding and π-π stacking interactions, which are crucial for the structural integrity of the hydrogel network. Furthermore, the Boc group can modulate the hydrophobicity of the peptide, affecting its solubility and self-assembly characteristics. While specific studies on Boc-3-(3-pyridyl)-D-alanine-containing hydrogels are still nascent, the principles established with similar Boc-protected and aromatic amino acids suggest a strong potential for creating hydrogels with tailored mechanical strengths and release profiles for drug delivery applications.
In the realm of nanotechnology, the functionalization of nanoparticles with Boc-3-(3-pyridyl)-D-alanine opens up a wealth of possibilities. The pyridine ring can act as a ligand for metal coordination, enabling the attachment of the amino acid to the surface of metallic nanoparticles. This functionalization can improve the stability and biocompatibility of the nanoparticles, making them more suitable for in vivo applications. Moreover, the Boc-protected amino group provides a handle for further chemical modifications, allowing for the attachment of targeting ligands or therapeutic agents. The ability to tailor the surface chemistry of nanoparticles is critical for their application in areas such as targeted drug delivery, bioimaging, and diagnostics.
| Potential Application Area | Role of Boc-3-(3-pyridyl)-D-alanine | Anticipated Benefits |
| Peptide-Based Hydrogels | Influences self-assembly through hydrogen bonding, π-π stacking, and hydrophobicity modulation. | Tailored mechanical properties, controlled release of therapeutics. |
| Nanoparticle Functionalization | Acts as a surface ligand for metallic nanoparticles and provides a point of attachment for other molecules. | Improved stability and biocompatibility, targeted delivery of drugs and imaging agents. |
Expanding the Scope in Chemical Biology and Protein Engineering
The unique chemical identity of Boc-3-(3-pyridyl)-D-alanine makes it a valuable tool for expanding the repertoire of chemical biology and protein engineering. As an unnatural amino acid, its site-specific incorporation into peptides and proteins can bestow novel functions and properties.
The introduction of pyridylalanine residues into peptides has been shown to enhance their aqueous solubility and stability, properties that are highly desirable for therapeutic peptides. nih.govresearchgate.net For instance, the incorporation of 3-pyridyl-alanine into glucagon (B607659) analogues has led to improved biophysical characteristics without compromising biological activity. nih.govresearchgate.net While these studies have primarily focused on the L-isomer, the principles are extendable to the D-isomer, which can offer the additional advantage of increased resistance to proteolytic degradation.
Furthermore, the pyridine ring of Boc-3-(3-pyridyl)-D-alanine can serve as a versatile chemical handle for protein modification and the development of molecular probes. A novel chemoselective peptide conjugation method has been demonstrated via the N-alkylation of pyridyl-alanine, allowing for the construction of functionally diverse and stable N-alkylated conjugates. nih.gov This opens up avenues for creating peptides with enhanced therapeutic properties, as demonstrated by the improved antiproliferative activities of a p53 peptide when conjugated with an RGD peptide. nih.gov The ability to introduce a unique reactive site into a protein at a specific location is a powerful tool for studying protein-protein interactions, enzyme mechanisms, and for the development of targeted therapeutics. For example, the incorporation of (2,2′-bipyridin-5-yl)alanine, a related pyridyl-containing amino acid, has been used to create artificial metalloenzymes with novel catalytic activities. rsc.orgacs.org
| Research Avenue | Application of Boc-3-(3-pyridyl)-D-alanine | Potential Impact |
| Peptide Engineering | Incorporation to enhance solubility, stability, and resistance to degradation. | Development of more effective peptide-based drugs with improved pharmacokinetic profiles. |
| Molecular Probes and Conjugation | Serves as a chemical handle for site-specific modification and bioconjugation. | Creation of targeted therapeutics, imaging agents, and tools for studying biological processes. |
| Artificial Metalloenzymes | Potential ligand for metal ions within a protein scaffold. | Design of novel biocatalysts for applications in synthesis and biotechnology. |
Potential Contributions to Agrochemical Development
The structural motifs present in Boc-3-(3-pyridyl)-D-alanine, particularly the pyridine ring, are found in a number of biologically active compounds used in agriculture. This suggests that derivatives of this amino acid could hold significant potential in the development of new agrochemicals, such as herbicides and plant growth regulators.
The pyridine ring is a common feature in many commercial herbicides. Research into novel herbicidal compounds has explored derivatives of 3-(pyridin-2-yl)benzothiazol-2-one and has shown that substitutions on the pyridine ring can significantly influence herbicidal activity. These studies provide a strong rationale for investigating the herbicidal potential of compounds derived from or containing the 3-pyridylalanine scaffold. The exploration of structure-activity relationships in these and other related pyridyl-containing compounds can guide the design of new herbicidal agents with improved efficacy and selectivity.
| Agrochemical Application | Rationale for Investigating Boc-3-(3-pyridyl)-D-alanine | Research Focus |
| Herbicides | The pyridine ring is a key pharmacophore in many existing herbicides. | Synthesis and screening of derivatives for herbicidal activity against a range of weed species. |
| Plant Growth Regulators | Amino acid derivatives can act as biostimulants to enhance plant growth and stress tolerance. | Evaluation of the effects on seed germination, root development, and overall plant biomass in various crops. |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques to confirm the purity and stereochemical integrity of Boc-3-(3-pyridyl)-D-alanine?
- Methodology :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using a mobile phase of ethyl acetate/hexane (1:1) and UV visualization for pyridyl group detection .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to assess purity ≥99% .
- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+ expected at m/z 279.3) via electrospray ionization (ESI-MS) .
- Optical Rotation : Verify enantiomeric purity using [α]20/D +15.5±1° (1% in ethanol) to distinguish from L-isomers .
Q. How should Boc-3-(3-pyridyl)-D-alanine be stored to ensure stability during experiments?
- Protocol :
- Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
- Avoid prolonged exposure to moisture or high temperatures (>25°C), which may degrade the compound or induce racemization .
Q. What are the primary hazards associated with handling Boc-3-(3-pyridyl)-D-alanine, and what personal protective equipment (PPE) is required?
- Safety Measures :
- Hazards : Skin/eye irritation (H315/H319) and respiratory tract irritation (H335) due to pyridyl group reactivity .
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and synthesis steps .
Advanced Research Questions
Q. How does the 3-pyridyl substituent influence peptide secondary structure when incorporated into synthetic peptides?
- Experimental Design :
- Compare circular dichroism (CD) spectra of peptides containing Boc-3-(3-pyridyl)-D-alanine vs. non-aromatic D-alanine analogs.
- The pyridyl group’s planar geometry and hydrogen-bonding capacity may stabilize β-sheets or disrupt α-helices. Use X-ray crystallography or NMR to resolve structural impacts .
Q. What strategies minimize racemization during Boc-deprotection in solid-phase peptide synthesis (SPPS)?
- Optimization Steps :
- Use low-acid conditions (e.g., 30% TFA in DCM with 2% H2O) and short reaction times (<30 min) to reduce racemization risk.
- Add scavengers (e.g., triisopropylsilane) to neutralize reactive intermediates. Monitor by chiral HPLC post-deprotection .
Q. How can researchers resolve contradictions in receptor-binding affinity data involving Boc-3-(3-pyridyl)-D-alanine-containing peptides?
- Data Analysis Framework :
- Purification : Ensure peptides are purified via preparative HPLC to remove truncated sequences or diastereomers.
- Control Experiments : Compare binding assays using enantiomerically pure D- and L-isomers to rule out stereochemical interference.
- Molecular Dynamics (MD) Simulations : Model pyridyl interactions with receptor active sites to explain variability in experimental results .
Q. What are the challenges in quantifying Boc-3-(3-pyridyl)-D-alanine in metabolomic studies, and how can they be addressed?
- Analytical Workflow :
- Sample Preparation : Use cold methanol/water (80:20) for extraction to preserve labile pyridyl derivatives. Avoid freeze-thaw cycles.
- LC-MS/MS Detection : Optimize ionization parameters (e.g., ESI+ mode, 150°C source temperature) and quantify via stable isotope-labeled internal standards .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
